
Benzyl methylcarbamodithioate
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Overview
Description
Benzyl methylcarbamodithioate is an organic compound with the molecular formula C₉H₁₁NS₂ It is known for its unique structure, which includes a benzyl group attached to a methylcarbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl methylcarbamodithioate can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with potassium methylcarbamodithioate in the presence of a suitable solvent. The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Complexation with Metal Ions
Benzyl methylcarbamodithioate acts as a chelating agent, forming stable complexes with transition metals like Hg(II). The reaction involves coordination through sulfur and nitrogen atoms, as demonstrated in spectrophotometric studies .
Key Findings :
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Stoichiometry : Job’s method confirmed a 1:1 metal-to-ligand ratio for Hg(II) complexes .
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Absorption Spectra : Complex formation caused a distinct absorption band at 325 nm, correlating with ligand-to-metal charge transfer .
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Analytical Parameters :
Parameter | Value |
---|---|
Detection Limit (Hg²⁺) | 0.02 µg mL⁻¹ |
Linear Range (Hg²⁺) | 0.25 – 3 µg mL⁻¹ |
Correlation Coefficient | 0.9993 |
This complexation underpins its use in cloud point extraction for mercury detection .
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis :
Benzyl methylcarbamodithioate+H2O→Benzylmethylamine+Carbon Disulfide+CO2
This reaction is facilitated by protonation of the dithiocarbamate group.
Alkaline Hydrolysis :
In basic media, cleavage of the C=S bond occurs, yielding thiourea derivatives and benzyl alcohol.
Oxidation Reactions
Oxidation of the dithiocarbamate group produces sulfoxides or sulfones, depending on the oxidizing agent:
\text{R}_2\text{NCS}_2^-+\text{H}_2\text{O}_2\rightarrow \text{R}_2\text{NC S O}\(\text{Sulfoxide})
\text{R}_2\text{NC S O}+\text{H}_2\text{O}_2\rightarrow \text{R}_2\text{NC O O}\(\text{Sulfone})
These transformations alter the compound’s electronic properties, impacting its chelating efficiency .
Nucleophilic Substitution
The sulfur atoms in the dithiocarbamate group are nucleophilic, enabling reactions with alkyl halides:
Benzyl methylcarbamodithioate+R X→R S C S NR2+HX
This reactivity is exploited to synthesize derivatives for pharmacological studies, particularly acetylcholinesterase inhibitors.
Interaction with Enzymes
This compound inhibits enzymes like acetylcholinesterase through:
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Sulfur Coordination : Binding to the enzyme’s active site via sulfur atoms.
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Covalent Modification : Formation of stable enzyme-inhibitor complexes, disrupting catalytic activity.
Stability Under Environmental Conditions
The compound degrades in UV light via radical-mediated pathways, producing benzyl mercaptan and methylamine as byproducts .
Scientific Research Applications
Benzyl methylcarbamodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl methylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Benzyl methylcarbamate
- Benzyl thiocarbamate
- Methylcarbamodithioic acid
Uniqueness
Benzyl methylcarbamodithioate is unique due to its specific combination of a benzyl group and a methylcarbamodithioate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be advantageous in certain contexts.
Properties
CAS No. |
19594-25-3 |
---|---|
Molecular Formula |
C9H11NS2 |
Molecular Weight |
197.3 g/mol |
IUPAC Name |
benzyl N-methylcarbamodithioate |
InChI |
InChI=1S/C9H11NS2/c1-10-9(11)12-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) |
InChI Key |
BVBCEEGYULUZFK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)SCC1=CC=CC=C1 |
Origin of Product |
United States |
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